5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2,4-Dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a furan ring, and a triazole ring, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Use in the manufacture of materials with specific properties, such as flame retardants or corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2,4-dichlorophenyl hydrazine with 2-furylmethyl isothiocyanate.
Cyclization Reactions: Cyclization of the intermediate products to form the triazole ring.
Purification: Purification steps such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like amines, alcohols, or halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Chlorinated phenols, dichlorophenols.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted triazoles, phenyl derivatives.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating biological processes. The dichlorophenyl group may enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
5-(2,4-Dichlorophenyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol
5-(2,4-Dichlorophenyl)-4-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
5-(2,4-Dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-ol
Uniqueness: 5-(2,4-Dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12-16-17-13(20)18(12)7-9-2-1-5-19-9/h1-6H,7H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYBFZSVMFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352247 | |
Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266312-58-7 | |
Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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